
N-(piperidin-4-yl)cyclobutanecarboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C10H18N2O.2ClH. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclobutanecarboxamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride typically involves the reaction of piperidine with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives .
Aplicaciones Científicas De Investigación
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)cyclohexanecarboxamide
- N-(piperidin-4-yl)cyclopentanecarboxamide
Uniqueness
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride stands out due to its unique combination of the piperidine and cyclobutanecarboxamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H20Cl2N2O |
|---|---|
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
N-piperidin-4-ylcyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;;/h8-9,11H,1-7H2,(H,12,13);2*1H |
Clave InChI |
XNOFGQXOFWPSTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NC2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


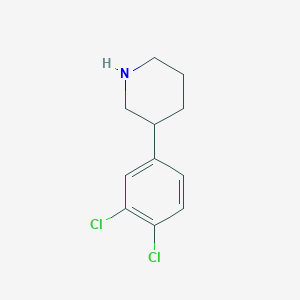


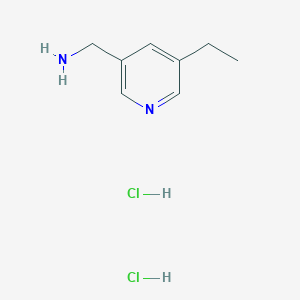
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
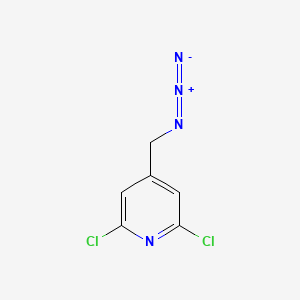
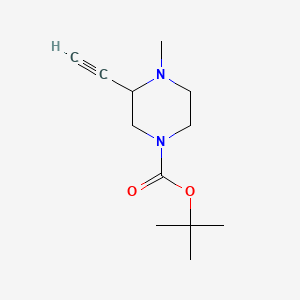


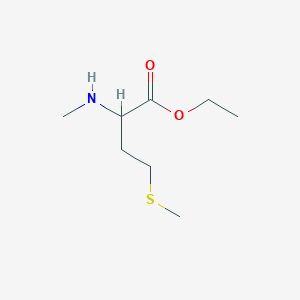
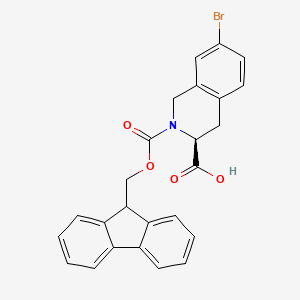

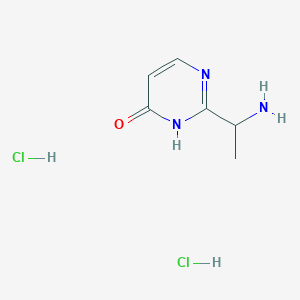
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
